Amisulpride hydrochloride
Description
Historical Development and Pharmacological Classification
Amisulpride hydrochloride, a substituted benzamide derivative, emerged as a significant advancement in psychopharmacology during the late 20th century. Initially synthesized in the 1980s, it was developed by Sanofi-Aventis and introduced clinically in the 1990s as an atypical antipsychotic agent. Unlike first-generation antipsychotics such as haloperidol, amisulpride’s unique pharmacological profile positioned it within the second-generation antipsychotic class, characterized by improved tolerability and targeted receptor activity. Its approval marked a shift toward drugs with limbic system selectivity, reducing extrapyramidal side effects commonly associated with striatal dopamine receptor blockade.
Pharmacologically, amisulpride is classified as a selective dopamine D₂/D₃ receptor antagonist. This specificity underpins its dual mechanism of action:
- At low doses (50–300 mg/day) : It preferentially blocks presynaptic dopamine D₂/D₃ autoreceptors, enhancing dopaminergic transmission in the prefrontal cortex, which ameliorates negative symptoms of schizophrenia and depressive states.
- At higher doses (400–1,200 mg/day) : It antagonizes postsynaptic D₂/D₃ receptors in limbic regions, attenuating dopaminergic hyperactivity responsible for positive psychotic symptoms.
This dose-dependent modulation of dopaminergic pathways distinguishes amisulpride from other benzamide derivatives and atypical antipsychotics, which often exhibit broader receptor affinity (e.g., serotonin 5-HT₂A antagonism in risperidone). Clinical studies confirm its efficacy in acute and chronic schizophrenia, with meta-analyses demonstrating superiority over conventional antipsychotics in addressing negative symptoms.
Table 1: Pharmacological Classification of this compound
| Property | Description |
|---|---|
| Class | Atypical Antipsychotic |
| Subclass | Substituted Benzamide |
| Primary Targets | Dopamine D₂/D₃ Receptors |
| Mechanism | Dose-dependent presynaptic/postsynaptic receptor modulation |
| Selectivity | Limbic system > Striatal regions |
| Therapeutic Indications | Schizophrenia, dysthymia, postoperative nausea/vomiting (PONV) |
Structural Relationship to Benzamide Derivatives
This compound belongs to the benzamide chemical family, characterized by a benzene ring linked to an amide group. Its molecular structure (C₁₇H₂₇N₃O₄S) incorporates critical substitutions that enhance receptor specificity and pharmacokinetic properties:
- 4-Amino group : Enhances solubility and facilitates hydrogen bonding with dopamine receptors.
- 5-Ethylsulfonyl moiety : Contributes to steric hindrance, favoring selective binding to D₂/D₃ over other receptor subtypes.
- 2-Methoxy substitution : Modulates electronic effects, stabilizing interactions with receptor hydrophobic pockets.
Structurally, amisulpride shares a core benzamide scaffold with earlier compounds like sulpiride but diverges in its substituent pattern, which confers greater receptor affinity and reduced metabolic degradation. For instance, sulpiride lacks the ethylsulfonyl group, resulting in weaker D₂/D₃ binding and shorter half-life.
Stereochemical Considerations
Amisulpride exists as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer exhibits 40-fold higher affinity for D₂/D₃ receptors, while the (R)-enantiomer shows modest activity at serotonin 5-HT₇ receptors. This enantiomeric dichotomy suggests that racemic dosing achieves polypharmacology, simultaneously addressing dopaminergic and serotonergic pathways in psychiatric disorders.
Table 2: Structural Comparison of Benzamide Derivatives
| Compound | Core Structure | Key Substitutions | Receptor Affinity |
|---|---|---|---|
| Amisulpride | Benzamide | 4-Amino, 5-ethylsulfonyl, 2-methoxy | D₂/D₃ > 5-HT₇ (R-enantiomer) |
| Sulpiride | Benzamide | 5-Sulfamoyl, 2-methoxy | D₂/D₃ (lower affinity) |
| Tiapride | Benzamide | 2-Methoxy, 5-methylsulfonyl | D₂/D₃, weak 5-HT₇ |
The structural optimization of this compound underscores its role as a prototypical "limbic-selective" antipsychotic, balancing receptor engagement and metabolic stability. Its minimal cytochrome P450-mediated metabolism further distinguishes it from metabolically labile analogs, reducing drug-drug interaction risks.
Properties
IUPAC Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S.ClH/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3;/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOYXFDTUMXXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81342-13-4 | |
| Record name | Amisulpride hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081342134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMISULPRIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC6N8QV7QO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Optimization
Embodiments from the patent highlight the impact of reaction parameters on yield and purity:
| Parameter | Embodiment 2 | Embodiment 3 |
|---|---|---|
| Reflux Time (Step 1) | 6 hours | 8 hours |
| Amine Equivalents (Step 2) | 1.2 eq | 1.5 eq |
| Final Yield | 92.3% | 94.5% |
| Purity | >99% | >99% |
Table 1: Optimization of one-pot synthesis conditions.
The extended reflux duration in Embodiment 3 ensures complete acyl chloride formation, while the increased amine stoichiometry drives the coupling reaction to near-completion. This method achieves yields exceeding 94% with pharmaceutical-grade purity, underscoring its suitability for industrial applications.
Purification and Crystallization Techniques
Purification of this compound is critical to eliminating residual solvents and byproducts. The one-pot method employs a two-stage purification process: initial pH adjustment to 1–2 using hydrochloric acid precipitates the hydrochloride salt, followed by recrystallization from acetone to remove impurities. In contrast, oxidative methods isolate the free base via alkaline precipitation (pH 10.8–11.2) before converting it to the hydrochloride salt through acidification.
Crystallization solvents significantly influence particle morphology and dissolution properties. Acetone and methanol are preferred for their ability to produce uniform crystals with high bulk density, facilitating tablet formulation. Recent advances in solid-phase extraction (SPE) further enhance purity by selectively isolating amisulpride from reaction mixtures using methanol-water eluents.
Comparative Analysis of Synthesis Efficiency
The table below contrasts key metrics across conventional, catalytic, and one-pot methods:
| Method | Reaction Time | Yield | Purity | Scalability |
|---|---|---|---|---|
| Conventional | 22 hours | 75% | 87.6% | Low |
| Catalytic Oxidation | 4 hours | 85% | >99% | Moderate |
| One-Pot Synthesis | 14 hours | 94.5% | >99% | High |
Table 2: Comparative performance of this compound synthesis methods.
The one-pot approach emerges as the most efficient, balancing high yield and purity with reduced operational complexity. Catalytic methods, while faster, require additional steps for catalyst removal, slightly diminishing their scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: DAN 2163 hydrochloride can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Alcohol derivatives: from reduction.
Halogenated derivatives: from substitution.
Scientific Research Applications
Pharmacological Mechanism
Amisulpride functions as a selective antagonist of dopamine D2 and D3 receptors. At lower doses, it preferentially blocks presynaptic autoreceptors, enhancing dopaminergic neurotransmission, which is beneficial for treating negative symptoms and dysthymia. At higher doses, it antagonizes postsynaptic receptors, reducing dopaminergic activity primarily in the limbic system. This mechanism contributes to its efficacy in alleviating symptoms of schizophrenia and depressive disorders .
Schizophrenia Treatment
Amisulpride is indicated for both acute and chronic schizophrenia management. It is particularly effective in treating:
- Positive Symptoms : Such as hallucinations and delusions.
- Negative Symptoms : Including emotional blunting and social withdrawal.
A meta-analysis of 18 randomized controlled trials involving over 2,200 patients found amisulpride consistently more effective than conventional antipsychotics for global schizophrenic symptoms . Dosages typically range from 400 mg to 1200 mg per day, with lower doses being effective for negative symptoms .
Depressive Disorders
Amisulpride has shown efficacy in treating dysthymia and major depression at lower doses (50-300 mg/day). Its mechanism involves increasing dopamine availability in the synapse, which helps alleviate depressive symptoms .
Postoperative Nausea and Vomiting
Intravenous amisulpride is used to prevent and treat postoperative nausea and vomiting, either alone or in combination with other antiemetics. This application highlights its versatility beyond psychiatric conditions .
Case Study 1: Schizophrenia Management
A 26-year-old male diagnosed with first-episode schizophrenia exhibited predominant negative symptoms for six years without treatment. After initiating amisulpride at 400 mg/day, he demonstrated significant improvement in negative symptoms after two weeks. However, he experienced reversible elevation of cardiac enzymes and bradycardia, leading to dosage adjustment and eventual switch to aripiprazole .
Case Study 2: Withdrawal Dyskinesia
A 63-year-old man treated with amisulpride for schizophrenia developed withdrawal dyskinesia after dosage reduction. The condition improved upon increasing the dosage back to 100 mg/day, demonstrating the need for careful dosage management in long-term treatment .
Comparative Efficacy
Amisulpride's efficacy compared to other antipsychotics is notable:
- In studies comparing amisulpride with haloperidol and risperidone, amisulpride showed superior effectiveness in managing negative symptoms while maintaining a favorable side effect profile .
- The incidence of extrapyramidal symptoms was significantly lower with amisulpride compared to conventional antipsychotics .
Summary Table of Applications
| Application | Dosage Range | Key Findings |
|---|---|---|
| Schizophrenia | 400 - 1200 mg/day | Effective for both positive and negative symptoms; lower extrapyramidal risk |
| Dysthymia | 50 - 300 mg/day | Increases dopamine availability; alleviates depressive symptoms |
| Postoperative Nausea/Vomiting | IV administration | Prevents and treats nausea effectively |
Mechanism of Action
DAN 2163 hydrochloride exerts its effects by selectively antagonizing dopamine D2 and D3 receptors. This leads to a decrease in dopaminergic activity, which is beneficial in conditions characterized by excessive dopamine activity, such as schizophrenia. The compound preferentially interacts with limbic D2-like receptors, which are associated with mood and behavior regulation .
Comparison with Similar Compounds
Receptor Affinity and Mechanism of Action
Key Insights :
- Amisulpride HCl ’s selective D₂/D₃ antagonism contrasts with Asenapine ’s broader receptor profile, which includes histamine H₁ blockade linked to sedation and weight gain .
- Compared to Haloperidol , a typical antipsychotic with striatal D₂ affinity, Amisulpride’s limbic selectivity reduces EPS risk .
- Clozapine ’s lower D₂ affinity but strong 5-HT₂A blockade makes it effective in treatment-resistant cases but carries risks like agranulocytosis .
Clinical Efficacy and Side Effects
Pharmacokinetics and Dosage
| Compound | Dosage Range (mg/day) | Bioavailability | Half-Life (h) |
|---|---|---|---|
| Amisulpride HCl | 50–1200 | 48% | 12–18 |
| Asenapine | 5–20 | 35% (sublingual) | 24 |
| Haloperidol | 1–30 | 60–70% | 18–54 |
| Clozapine | 300–900 | 50–60% | 12–16 |
Notes:
Special Populations and Drug Interactions
Biological Activity
Amisulpride hydrochloride is an atypical antipsychotic primarily used in the treatment of schizophrenia and other psychiatric disorders. Its biological activity is characterized by its action as a selective antagonist at dopamine D2 and D3 receptors, as well as serotonin receptors. This article provides a comprehensive overview of amisulpride's biological activity, including pharmacodynamics, case studies, and relevant research findings.
Amisulpride's primary mechanism involves blocking dopamine receptors, particularly D2 and D3, which reduces dopaminergic signaling associated with positive psychotic symptoms. At lower doses, it exhibits preferential binding to presynaptic receptors, enhancing dopamine release and potentially improving negative symptoms associated with schizophrenia . Additionally, amisulpride acts on serotonin receptors (5-HT2A and 5-HT7), contributing to its antidepressant effects .
Pharmacokinetics
- Bioavailability: Approximately 48% after oral administration.
- Half-life: About 12 hours.
- Metabolism: Minimal hepatic metabolism; primarily excreted unchanged in urine (23-46%) and feces .
Case Studies
-
Amisulpride Augmentation in Treatment-Resistant Schizophrenia :
A retrospective study involving five patients demonstrated that amisulpride augmentation of clozapine led to significant improvements in PANSS (Positive and Negative Syndrome Scale) scores. Four out of five patients showed over a 20% reduction in total PANSS scores upon discharge, indicating enhanced efficacy in treatment-resistant cases . -
Cognitive Performance Improvement :
Another study indicated that amisulpride augmentation therapy significantly improved cognitive performance in patients with clozapine-resistant treatment refractory schizophrenia. The amisulpride group exhibited lower PANSS scores compared to placebo, highlighting its potential role in enhancing cognitive functions alongside managing psychiatric symptoms . -
Adverse Effects :
A case report described a patient who experienced reversible elevation of myocardial enzymes and bradycardia while on amisulpride. This adverse effect necessitated dosage adjustment and eventual discontinuation of the drug, emphasizing the importance of monitoring cardiac health during treatment .
Efficacy in Comorbid Conditions
Recent research has explored the repurposing of amisulpride for conditions beyond schizophrenia. In a study targeting inflammatory responses in rheumatoid arthritis (RA), amisulpride was shown to reduce inflammatory potential in synovial fibroblasts, indicating potential therapeutic benefits for patients with RA experiencing comorbid psychiatric symptoms .
Pharmacogenomics
The metabolism of amisulpride is influenced by genetic polymorphisms in cytochrome P450 enzymes, particularly CYP2D6. Variations in these genes can affect drug efficacy and safety profiles, underscoring the need for personalized medicine approaches when prescribing amisulpride .
Summary of Findings
Q & A
Q. What are the key physicochemical properties of amisulpride hydrochloride, and how can they be characterized experimentally?
this compound (C₁₇H₂₈ClN₃O₄S) has a molecular weight of 405.94 g/mol and a CAS number of 81342-13-4 . Key properties include solubility in polar solvents (e.g., water, methanol) and stability under controlled storage conditions (-20°C for long-term storage) . Characterization methods include:
Q. What receptor targets are associated with this compound, and how are binding affinities determined?
Amisulpride acts as a potent antagonist of dopamine D₂/D₃ receptors (Kᵢ = 2.8 nM and 3.2 nM, respectively) and the 5-HT₇ receptor . Methodologies for assessing binding affinities include:
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Spectrofluorimetry : A green, sensitive method validated for plasma samples, with excitation/emission wavelengths optimized for low detection limits (~10 ng/mL) .
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Provides high specificity for pharmacokinetic studies, requiring protein precipitation or solid-phase extraction for sample preparation .
Advanced Research Questions
Q. How can researchers optimize synthetic pathways for this compound derivatives to improve receptor selectivity?
Synthetic optimization involves:
- Structure-Activity Relationship (SAR) Studies : Modifying the benzamide moiety to enhance D₂ vs. 5-HT₇ selectivity .
- Molecular Modeling : Docking studies using EGFR or dopamine receptor crystal structures to predict binding interactions .
- Enzymatic Catalysis : Employing catalysts to improve yield in key steps, such as aryl-aldehyde coupling reactions .
Q. How should conflicting data between in vitro and in vivo efficacy studies be resolved?
Discrepancies often arise due to differences in bioavailability or metabolite activity. Strategies include:
Q. What are the critical considerations for designing randomized controlled trials (RCTs) evaluating this compound?
- Blinding and Randomization : Use block randomization to minimize bias, particularly in psychiatric trials .
- Endpoint Selection : Prioritize validated scales (e.g., PANSS for schizophrenia) over subjective measures .
- Risk-of-Bias Assessment : Apply the Cochrane tool to evaluate blinding adequacy and attrition rates .
Q. How can bioanalytical challenges in detecting low-dose amisulpride be addressed?
Q. What in vitro models are suitable for studying amisulpride’s neurotrophic effects?
Q. How do stability studies inform formulation development for this compound?
Q. What strategies validate the specificity of receptor antagonism in complex biological systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
